Dibutylamine hydrochloride

概要

説明

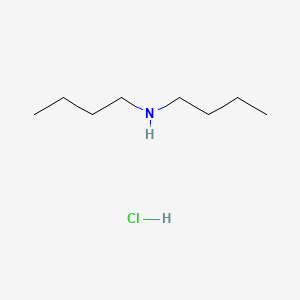

Dibutylamine hydrochloride is an organic compound with the molecular formula C₈H₂₀ClN. It is the hydrochloride salt of dibutylamine, a secondary amine. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Dibutylamine hydrochloride can be synthesized by reacting dibutylamine with hydrochloric acid. The reaction typically occurs in an aqueous medium, where dibutylamine is dissolved in water, and hydrochloric acid is added dropwise. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating. The resulting solution is then evaporated to obtain this compound as a crystalline solid.

Industrial Production Methods: In industrial settings, dibutylamine is often produced by passing ammonia and butanol over an alumina or silica catalyst at high temperatures (300-500°C) and under pressure. The dibutylamine is then reacted with hydrochloric acid to form this compound .

Types of Reactions:

Acid-Base Reactions: this compound, being a salt of a weak base and a strong acid, can undergo acid-base reactions. It can react with strong bases like sodium hydroxide to regenerate dibutylamine.

Substitution Reactions: Dibutylamine can undergo nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions:

Acid-Base Reactions: Sodium hydroxide or other strong bases.

Substitution Reactions: Alkyl halides or other electrophiles.

Major Products Formed:

From Acid-Base Reactions: Dibutylamine and water.

From Substitution Reactions: N-alkylated dibutylamine derivatives.

科学的研究の応用

Chemical Properties and Safety

Dibutylamine hydrochloride is a yellow-colored liquid with a characteristic amine-like odor. It is denser than water and exhibits corrosive properties, potentially causing burns on contact with skin, eyes, or mucous membranes . The compound is classified under several hazard categories, including acute toxicity and skin irritation .

Scientific Research Applications

This compound has several notable applications in scientific research:

1. Synthesis of Pharmaceuticals

- It serves as an intermediate in the synthesis of various pharmaceuticals. Its amine functional group allows it to participate in reactions that form more complex molecules.

2. Corrosion Inhibition Studies

- Research has shown that this compound can act as a corrosion inhibitor for mild steel in acidic environments. Studies utilizing electrochemical measurements have demonstrated its effectiveness in forming protective films on metal surfaces .

3. Chemical Reactions and Catalysis

- The compound is utilized as a catalyst in organic reactions due to its ability to donate electrons. This property is particularly useful in nucleophilic substitution reactions.

4. Solvent Applications

- This compound is used as a solvent in various chemical processes, especially where polar solvents are required. Its solubility characteristics make it suitable for dissolving a range of organic compounds.

Data Table: Applications of this compound

Case Studies

Case Study 1: Corrosion Inhibition

A study conducted on the corrosion inhibition performance of this compound revealed significant protective effects on mild steel when exposed to sulfuric acid solutions. The electrochemical analysis indicated that the compound forms a protective layer, reducing the corrosion rate significantly compared to untreated samples .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been employed as an intermediate for synthesizing antihypertensive agents. Its ability to facilitate the formation of complex amines has been crucial in developing new therapeutic compounds .

作用機序

The mechanism of action of dibutylamine hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and acid-base reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Butylamine: A primary amine with similar nucleophilic properties but different reactivity due to the absence of a second alkyl group.

Triethylamine: A tertiary amine with different steric and electronic properties, leading to different reactivity and applications.

Uniqueness: Dibutylamine hydrochloride is unique due to its balance of nucleophilicity and steric hindrance, making it suitable for specific applications where primary or tertiary amines may not be effective .

生物活性

Dibutylamine hydrochloride (DBA·HCl), a derivative of dibutylamine, is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

- Chemical Formula : C₈H₂₀ClN

- Molecular Weight : 177.71 g/mol

- CAS Number : 3083954

This compound is classified as a secondary amine and is known for its use in various chemical reactions, particularly in organic synthesis.

This compound exhibits several biological activities, primarily through its interaction with cellular components. Key mechanisms include:

- Inflammatory Response Modulation : DBA·HCl has been shown to induce the production of inflammatory cytokines in host cells. This activity occurs independently of its proteolytic effects, suggesting a direct influence on immune signaling pathways .

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by interacting with human hemoglobin to produce antimicrobial peptides. These peptides can inhibit the growth of competing microorganisms in physiological niches .

- Tissue Damage Induction : DBA·HCl plays a role in tissue damage during infections, indicating its involvement in pathological processes .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

- Acute Toxicity : The compound exhibits respiratory irritant properties when inhaled, with studies indicating adverse effects on the respiratory tract at certain concentrations .

- Carcinogenicity : Long-term exposure studies have generally shown negative results for carcinogenicity; however, some concerns remain regarding its potential to induce chromosomal aberrations under specific conditions .

- Biodegradability : DBA·HCl is considered readily biodegradable, which may mitigate some environmental health risks associated with its use .

Study 1: Inflammatory Cytokine Production

A study published in PubMed reported that this compound induces host inflammatory cytokine production. The research highlighted that this effect is crucial for understanding the compound's role in immune responses during infections .

Study 2: Antimicrobial Mechanism

Research indicated that DBA·HCl can interact with hemoglobin, leading to the production of antimicrobial peptides. This mechanism allows it to compete effectively against other microorganisms in similar environments, showcasing its potential therapeutic applications .

Study 3: Respiratory Irritation

Inhalation studies conducted on rats revealed that DBA·HCl caused significant irritation to the respiratory tract at concentrations as low as 0.096 mg/L. This finding emphasizes the need for caution when handling the compound in industrial settings .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 177.71 g/mol |

| Acute Toxicity (LD50) | Not applicable |

| Carcinogenicity | Negative in long-term studies |

| Biodegradability | Readily biodegradable |

| Inflammatory Cytokine Induction | Yes |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dibutylamine hydrochloride relevant to experimental design?

this compound (C₈H₂₀ClN) has a molecular weight of 165.70 g/mol, a melting point of 284–286°C, and a density of 0.9687 g/cm³ (estimated). Its logP value of 3.37 suggests moderate hydrophobicity, influencing solubility in organic solvents. The compound’s hydrogen bond donor (2) and acceptor (1) counts affect its reactivity in acid-base or nucleophilic reactions. These properties are critical for solvent selection, reaction kinetics, and purification steps (e.g., recrystallization) .

Q. What methods are recommended for synthesizing this compound in laboratory settings?

A common approach involves neutralizing dibutylamine with hydrochloric acid in an anhydrous solvent (e.g., ethanol or diethyl ether). The reaction should be conducted under controlled pH (≤4) to ensure complete protonation of the amine. Post-synthesis, the product is precipitated, filtered, and dried under vacuum. Purity can be enhanced via recrystallization using ethanol/water mixtures. Kinetic studies suggest optimizing stoichiometry and temperature to minimize side products like tetrabutylurea .

Q. How can this compound be characterized to confirm structural integrity?

- IR Spectroscopy : Validate N–H stretches (2500–3000 cm⁻¹ for ammonium) and C–N vibrations (1150–1250 cm⁻¹).

- NMR : ¹H NMR should show signals for butyl chains (δ 0.8–1.6 ppm) and NH₂Cl protons (broad peak, δ ~8–10 ppm).

- Elemental Analysis : Verify %C, %H, and %N align with theoretical values (C: 58.01%, H: 12.16%, N: 8.45%). Discrepancies may indicate residual solvents or incomplete neutralization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound-mediated catalysis?

Design of Experiments (DOE) is critical. For example, in synthesizing pyrano pyrimidine derivatives, factors like temperature (40–80°C), solvent polarity (aqueous vs. organic), and catalyst loading (5–15 mol%) should be tested. Response surface methodology (RSM) can model interactions between variables. Kinetic studies (e.g., pseudo-first-order analysis) help identify rate-limiting steps .

Q. What mechanisms underlie this compound’s role in acylation reactions?

Dibutylamine acts as a nucleophile, attacking electrophilic carbonyl carbons in acyl chlorides. The hydrochloride salt stabilizes intermediates via hydrogen bonding, reducing activation energy. Computational studies (e.g., DFT) can map transition states, while Hammett plots assess electronic effects of substituents on reaction rates .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

Discrepancies (e.g., boiling point: 163°C vs. 273.32°C) may arise from measurement techniques (e.g., estimated vs. experimental). Validate data via:

- Differential Scanning Calorimetry (DSC) for precise melting/boiling points.

- Gas Chromatography (GC) for purity checks. Cross-reference peer-reviewed databases (e.g., PubChem, Reaxys) and report measurement conditions explicitly .

Q. What strategies mitigate risks when handling this compound in reactive intermediate synthesis?

- Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation/skin contact.

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Safety protocols from Agilent’s SDS recommend 48-hour medical observation post-exposure .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

- HPLC : Use a C18 column with UV detection (λ = 210 nm). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30).

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid (endpoint detection via potentiometry). Matrix effects (e.g., biological samples) require solid-phase extraction (SPE) for cleanup .

特性

CAS番号 |

6287-40-7 |

|---|---|

分子式 |

C8H20ClN |

分子量 |

165.70 g/mol |

IUPAC名 |

N-butylbutan-1-amine;hydron;chloride |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChIキー |

ODYNBECIRXXOGG-UHFFFAOYSA-N |

SMILES |

CCCCNCCCC.Cl |

正規SMILES |

[H+].CCCCNCCCC.[Cl-] |

Key on ui other cas no. |

6287-40-7 |

ピクトグラム |

Irritant |

関連するCAS |

111-92-2 (Parent) |

同義語 |

di-n-butylamine dibutylamine dibutylamine hydrochloride dibutylamine phosphate (3:1) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。